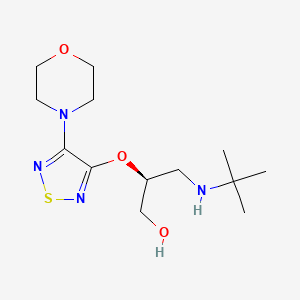

(S)-Isotimolol

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMSPDKEMJALRZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](CO)OC1=NSN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158636-96-5 | |

| Record name | (S)-2-(tert.-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Isotimolol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-Isotimolol, a critical reference standard and known impurity in the synthesis of the beta-adrenergic antagonist, Timolol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and pharmacological characteristics of this compound, offering insights into its synthesis, analytical characterization, and its significance in the pharmaceutical landscape.

Core Identity and Physicochemical Properties

This compound is the (S)-enantiomer of Isotimolol, a structural isomer of the widely used non-selective beta-blocker, Timolol.[1][2] Its primary role in the pharmaceutical industry is as a reference standard to ensure the purity and quality of Timolol Maleate during its development, manufacturing, and testing.[3][4][5]

| Property | Value | Source(s) |

| CAS Number | 158636-96-5 | [6][7] |

| Molecular Formula | C13H24N4O3S | [3][8] |

| Molecular Weight | 316.42 g/mol | [2][3][8] |

| IUPAC Name | (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol | |

| Synonyms | (S)-3-[(1,1-Dimethylethyl)amino]-2-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-1-propanol, Timolol Maleate Impurity B as S-Enantiomer | [2][3][7] |

| Appearance | White Powder | [9] |

| Melting Point | 115.1-118.0°C | [9] |

The Significance of this compound in Pharmaceutical Quality Control

The stereochemistry of a drug is paramount to its therapeutic efficacy and safety. In the case of Timolol, the pharmacologically active enantiomer is the (S)-(-)-enantiomer.[1] this compound, being a stereoisomer and a process-related impurity, must be carefully monitored and controlled in the final drug product. Its presence can arise from the starting materials or during the synthesis of Timolol. Therefore, having a well-characterized standard of this compound is essential for the development and validation of analytical methods to quantify its presence in Timolol drug substance and drug products.[3][4]

Synthesis and Stereochemical Control

While specific, detailed synthesis protocols for this compound are not extensively published, its synthesis can be inferred from the known synthetic routes for Timolol and its analogues. The key challenge lies in the stereoselective introduction of the chiral center. A plausible synthetic approach would involve the reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole with a chiral glycidyl derivative, followed by the opening of the epoxide ring with tert-butylamine. To obtain the this compound enantiomer, one would need to start with a suitable chiral precursor.

A generalized synthetic workflow is depicted below:

Caption: Proposed synthetic pathway for this compound.

The stereochemical purity of the final product is critically dependent on the enantiomeric purity of the starting chiral building block and the stereospecificity of the reaction steps.

Pharmacological Profile

This compound exhibits biological activity similar to that of Timolol, functioning as a beta-adrenergic antagonist.[3] The mechanism of action involves competitive binding to beta-adrenergic receptors, which blocks the effects of catecholamines. This leads to a reduction in heart rate, blood pressure, and intraocular pressure.[6] Although specific binding affinity studies for this compound are not widely available, its structural similarity to Timolol suggests that it would interact with the same receptors.

The core pharmacophore for beta-blocker activity includes the aromatic/heterocyclic ring system and the amino alcohol side chain, both of which are present in this compound.[1]

Analytical Characterization and Methodologies

The accurate identification and quantification of this compound as an impurity in Timolol require robust analytical methods. Due to the chiral nature of these molecules, chiral separation techniques are essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common technique for separating enantiomers of Timolol and its related impurities. Various chiral stationary phases (CSPs) are employed for this purpose.

Experimental Protocol: Chiral HPLC for Timolol Enantiomers

-

Column: A cellulose-based or protein-based chiral stationary phase, such as a Chiralpak or an ovomucoid column, is typically used.[10][11]

-

Mobile Phase: The choice of mobile phase depends on the CSP. For normal-phase HPLC, a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine, is common.[10] For reversed-phase HPLC on protein-based columns, an aqueous buffer with an organic modifier like acetonitrile is used.[11]

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: UV detection at a wavelength of approximately 295-300 nm is suitable for Timolol and its isomers.[12]

-

Sample Preparation: The sample containing Timolol Maleate is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The prepared sample is injected into the HPLC system, and the retention times of the (S)-Timolol and any impurities, including this compound and (R)-Timolol, are compared to those of certified reference standards.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption.[13]

Experimental Workflow: Chiral SFC Analysis

Caption: General workflow for chiral SFC analysis of Timolol impurities.

Other Analytical Techniques

Other analytical methods that can be used for the characterization of this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Thin-Layer Chromatography (HPTLC): For qualitative and quantitative analysis.[12]

Conclusion

This compound is a crucial molecule in the context of the pharmaceutical manufacturing of Timolol. A thorough understanding of its chemical properties, synthesis, and analytical behavior is essential for ensuring the quality, safety, and efficacy of Timolol-based therapies. This guide provides a foundational understanding for researchers and drug development professionals working with this important compound.

References

-

Agilent. (2020, June 23). Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Retrieved from [Link]

-

ResearchGate. LC method for the simultaneous determination of R‐timolol and other closely related impurities in S‐timolol maleate: Optimization by use of an experimental design. Retrieved from [Link]

-

PubMed. (2020, February 20). Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase. Retrieved from [Link]

-

ResearchGate. Biocatalytic Asymmetric Synthesis of ( S )- and ( R )-Timolol. Retrieved from [Link]

-

Worldwidejournals.com. A simple and accurate normal phase liquid chromatographic method for the determination of chiral purity of (S) - (-) - 3-Tert Butylamino 1,2, Propane Diol. Retrieved from [Link]

-

Taylor & Francis Online. (2013, December 31). Concentration-dependent enantioselective transport of chiral timolol maleate across hairless mice skin upon using various concentration. Retrieved from [Link]

-

Cleanchem. This compound | CAS No: 158636-96-5. Retrieved from [Link]

-

Wanfang Data. Synthesis of S- and R-Timolol Maleate. Retrieved from [Link]

-

PubMed. (2014, January 17). Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: validation of a new supercritical fluid chromatography method with an established normal phase liquid chromatography method. Retrieved from [Link]

-

MDPI. (2024, January 11). The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. Retrieved from [Link]

-

Analytica Chemie. This compound. Retrieved from [Link]

-

Farmacia Journal. THE ELABORATION OF NOVEL ANALYTICAL METHODS FOR CLEMASTINE AND TIMOLOL. Retrieved from [Link]

-

American Journal of Psychiatric Rehabilitation. (2024, April 16). Stability Indicating HPTLC Method For Estimation Of Timolol Maleate In Bulk & Its Pharmaceutical Formulation. Retrieved from [Link]

-

Systematic Reviews in Pharmacy. (2021, June 21). An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone from its Bulk and Pharmaceu. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. This compound (TiMolol IMpurity B) | 158636-96-5 [chemicalbook.com]

- 3. Buy this compound | 158636-96-5 [smolecule.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. This compound | CAS No- 158636-96-5 [chemicea.com]

- 7. This compound | CAS 158636-96-5 | LGC Standards [lgcstandards.com]

- 8. This compound | CAS 158636-96-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. This compound - Analytica Chemie [analyticachemie.in]

- 10. researchgate.net [researchgate.net]

- 11. Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajprui.com [ajprui.com]

- 13. Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: validation of a new supercritical fluid chromatography method with an established normal phase liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: (S)-Isotimolol Reference Standard in Pharmaceutical Quality Control

The following technical guide details the characterization, formation, and application of the (S)-Isotimolol reference standard, designed for researchers and quality control professionals in pharmaceutical development.

Executive Summary

Target Analyte: this compound (Timolol EP Impurity B / USP Related Compound B)[1] CAS Registry Number: 158636-96-5 (S-isomer) Role: Critical Process Impurity & Reference Standard Application: Purity profiling, HPLC method validation, and release testing for Timolol Maleate API and ophthalmic formulations.

This guide analyzes the structural divergence of this compound from the active pharmaceutical ingredient (API), Timolol, delineating the mechanistic pathways of its formation and the precise analytical protocols required for its detection.

Chemical Identity & Structural Divergence

This compound is a regioisomer of Timolol. While Timolol functions as a non-selective beta-adrenergic antagonist, Isotimolol exhibits negligible pharmacological activity due to the alteration in its pharmacophore geometry.[2]

Structural Comparison

The fundamental difference lies in the connectivity of the propanol side chain to the thiadiazole ring.

| Feature | Timolol (API) | This compound (Impurity) |

| IUPAC Name | (S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | (S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol |

| Ether Linkage | Attached to Primary Carbon (C3) of the propyl chain | Attached to Secondary Carbon (C2) of the propyl chain |

| Hydroxyl Group | Secondary Alcohol (at C2) | Primary Alcohol (at C1) |

| Molecular Formula | C₁₃H₂₄N₄O₃S | C₁₃H₂₄N₄O₃S |

| Molecular Weight | 316.42 g/mol | 316.42 g/mol |

| Regulatory ID | USP Related Compound A / EP Impurity A (R-isomer is A, Isotimolol is B)[1][3][4] | USP Related Compound B / EP Impurity B |

Physicochemical Implications

-

Polarity Shift: The primary alcohol in Isotimolol typically results in a slightly different retention time (RT) compared to the secondary alcohol of Timolol in reverse-phase chromatography, though the resolution is often critical (Resolution < 2.0 in generic C18 methods).

-

Thermodynamic Stability: The formation of the secondary ether linkage (Isotimolol) is generally less favorable kinetically but can occur under specific pH and temperature conditions during synthesis.

Mechanistic Formation Pathway

Understanding the origin of this compound is essential for process control. It predominantly arises during the nucleophilic substitution step of the synthesis.

The "Wrong Alcohol" Attack

In the synthesis of Timolol, a common route involves the reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole with (S)-1-(tert-butylamino)-2,3-propanediol .

-

Path A (Desired): The primary hydroxyl group of the diol (less sterically hindered) attacks the chlorothiadiazole, forming Timolol .

-

Path B (Impurity): The secondary hydroxyl group attacks the chlorothiadiazole, forming This compound .

This competition is governed by the basicity of the reaction medium and the steric bulk of the protecting groups (if used).

Pathway Visualization

Figure 1: Bifurcation in the synthesis pathway leading to Timolol and this compound.

Analytical Strategy & Protocol

Due to the structural isomerism, this compound is a "critical pair" in HPLC separation. Standard C18 columns may show co-elution if the mobile phase pH is not optimized.

Standard Preparation Protocol

Objective: Prepare a self-validating System Suitability Solution (SSS) to ensure resolution between Timolol and Isotimolol.

Reagents:

-

Timolol Maleate Reference Standard (API)

-

Solvent: Water:Methanol (50:50 v/v)

Step-by-Step Methodology:

-

Stock Solution A (Isotimolol):

-

Weigh 2.0 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with solvent. (Concentration: 20 µg/mL).

-

-

Stock Solution B (Timolol):

-

Weigh 20.0 mg of Timolol Maleate into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with solvent. (Concentration: 2000 µg/mL).

-

-

Spiked Resolution Solution (SSS):

-

Transfer 1.0 mL of Stock B into a 100 mL volumetric flask.

-

Add 1.0 mL of Stock A.

-

Dilute to volume with solvent.

-

Final Concentrations: Timolol (20 µg/mL), Isotimolol (0.2 µg/mL).

-

Note: This mimics a 1.0% impurity level spike.

-

Recommended Chromatographic Conditions (HPLC)

| Parameter | Specification | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Octadecylsilane packing provides necessary hydrophobic interaction. |

| Mobile Phase A | Phosphate Buffer pH 3.0 + 0.5% Triethylamine | Low pH suppresses silanol ionization; TEA improves peak shape for amines. |

| Mobile Phase B | Acetonitrile : Methanol (50:50) | Organic modifier to elute hydrophobic thiadiazole ring. |

| Gradient | Isocratic or Shallow Gradient | Isomers require high theoretical plates; isocratic often yields better resolution for this specific pair. |

| Detection | UV @ 295 nm | Max absorption of the thiadiazole ring; minimizes baseline noise. |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns. |

System Suitability Acceptance Criteria:

-

Resolution (Rs): > 1.5 between Timolol and this compound peaks.

-

Tailing Factor: < 2.0 for both peaks.

-

Relative Retention Time (RRT): Isotimolol typically elutes before Timolol (approx RRT 0.8 - 0.9) due to the higher polarity of the primary alcohol/secondary ether arrangement.

Regulatory & Quality Impact

Pharmacopeial Limits

-

USP (United States Pharmacopeia): Classifies this as "Related Compound B". The acceptance criterion is typically NMT (Not More Than) 1.0% for individual impurities, but specific monographs may be tighter (0.5%).

-

EP (European Pharmacopoeia): Defined as "Impurity B".[1][3] Strict limits apply for ophthalmic preparations where local irritation is a concern.

Toxicological Relevance

While this compound lacks the beta-blocking potency of Timolol, its presence indicates process variability. High levels of Isotimolol suggest a lack of regiocontrol during the etherification step or thermal stress causing rearrangement. As a structural analogue, it must be controlled to prevent off-target binding or unknown ocular effects in glaucoma patients.

References

-

European Pharmacopoeia (Ph.[7] Eur.) . Timolol Maleate Monograph 0572. European Directorate for the Quality of Medicines (EDQM).

-

United States Pharmacopeia (USP) . Timolol Maleate: Related Compound B Reference Standard. USP Catalog No. 1667523.

-

LGC Standards . This compound (Timolol Impurity B).[3][5][8] Product Data Sheet CAS 158636-96-5.[4][8][9][10][11][12]

-

PubChem . Compound Summary: Isotimolol.[2][3][12] National Library of Medicine.[3]

-

TLC Pharmaceutical Standards . Timolol EP Impurity B (S-Isomer).[1] Structure and Characterization Data.[2][3][4][6][7][11][12][13][14][15]

Sources

- 1. tlcstandards.com [tlcstandards.com]

- 2. evitachem.com [evitachem.com]

- 3. Isotimolol | C13H24N4O3S | CID 12296653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound (TiMolol IMpurity B) | 158636-96-5 [chemicalbook.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. This compound | CAS 158636-96-5 | LGC Standards [lgcstandards.com]

- 9. This compound - Analytica Chemie [analyticachemie.in]

- 10. This compound | CAS 158636-96-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. This compound | CAS No- 158636-96-5 [chemicea.com]

- 12. chemwhat.com [chemwhat.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Timolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 15. ophthalmologytimes.com [ophthalmologytimes.com]

An In-Depth Technical Guide to (S)-Isotimolol: A Beta-Blocker Analog and Critical Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Isotimolol, the (S)-enantiomer of isotimolol, is a significant molecule in the landscape of cardiovascular pharmacology, not for its therapeutic effects, but as a critical analytical standard for the potent non-selective beta-blocker, (S)-timolol. As a structural isomer of (S)-timolol and its designated "Timolol Related Compound B" in pharmacopeial standards, this compound serves as an essential tool for ensuring the purity, safety, and quality of timolol maleate, a widely prescribed medication for glaucoma, hypertension, and other cardiovascular conditions.[1][2] This guide provides an in-depth examination of the mechanism of action of its pharmacologically active counterpart, (S)-timolol, as a benchmark for understanding beta-blockade. It further delves into the scientific rationale and methodologies used to characterize such compounds, clarifying the role of this compound and addressing the unsubstantiated claims of its intrinsic biological activity.

Introduction: The Tale of Two Isomers

In pharmaceutical development, the stereochemical configuration of a molecule is paramount, often dictating the difference between a potent therapeutic agent and an inactive or even harmful compound. The story of (S)-timolol and its structural isomer, this compound, is a classic example of this principle.

-

(S)-Timolol: The pharmacologically active agent, (S)-1-(tert-Butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, is a potent non-selective beta-adrenergic receptor antagonist.[1][3][4] Its efficacy in treating conditions like glaucoma stems from its ability to reduce aqueous humor production by blocking beta-receptors in the eye's ciliary body.[5][6]

-

This compound: Chemically named (S)-3-(tert-butylamino)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, this molecule is a structural isomer of timolol, differing in the attachment point of the side chain to the propanol backbone.[2] It is recognized by the United States Pharmacopeia (USP) as "Timolol Related Compound B" and serves as a primary reference standard for impurity profiling in timolol maleate manufacturing.

While some commercial sources make broad claims of this compound having beta-blocking activity, a thorough review of peer-reviewed pharmacological literature reveals a definitive lack of quantitative data (e.g., receptor binding affinities or functional inhibition constants) to support this. Its established and critical role is in analytical chemistry, where it ensures the quality and safety of its therapeutic isomer.[7]

The Pharmacological Benchmark: (S)-Timolol's Mechanism of Action

To understand the context of this compound, one must first master the mechanism of its active analog, (S)-timolol, which exemplifies the action of a non-selective beta-blocker.

Molecular Target: Beta-1 and Beta-2 Adrenergic Receptors

(S)-Timolol exerts its effects by acting as a competitive antagonist at both β1- and β2-adrenergic receptors.[8][9] These are G-protein coupled receptors (GPCRs) that normally bind endogenous catecholamines like epinephrine and norepinephrine.[10]

-

β1-Adrenergic Receptors: Primarily located in the heart, their stimulation increases heart rate, contractility, and conduction velocity.

-

β2-Adrenergic Receptors: Found in the smooth muscle of the lungs, blood vessels, and in the ciliary body of the eye. Their stimulation leads to smooth muscle relaxation (e.g., bronchodilation) and, relevant to glaucoma, an increase in aqueous humor production.[6]

(S)-Timolol is considered "non-selective" because it binds with high and nearly equal affinity to both receptor subtypes.

Canonical Signaling Pathway: Competitive Antagonism of Adenylyl Cyclase

The primary mechanism of beta-blockade involves the inhibition of the canonical Gs-protein signaling cascade. In its resting state, the β-adrenergic receptor is uncoupled from its downstream effectors.

-

Agonist Binding & G-Protein Activation: When an agonist (e.g., norepinephrine) binds, the receptor undergoes a conformational change, allowing it to couple to and activate a heterotrimeric Gs protein. This activation causes the Gαs subunit to release GDP and bind GTP.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits which then phosphorylate numerous intracellular proteins, leading to the final physiological response (e.g., increased heart rate or aqueous humor production).

(S)-Timolol, as a competitive antagonist, binds to the β-adrenergic receptor but does not induce the conformational change necessary for Gs protein activation. By occupying the binding site, it physically blocks catecholamines from binding, thereby preventing the entire downstream signaling cascade.

Caption: Canonical β-adrenergic signaling and the blocking action of (S)-Timolol.

Non-Canonical Signaling & Biased Agonism

Modern pharmacology recognizes that GPCR signaling is not limited to G-protein pathways. Upon activation, GPCRs are also phosphorylated by G-protein coupled receptor kinases (GRKs), which recruits β-arrestin proteins. While this classically leads to receptor desensitization and internalization, β-arrestin can also act as a scaffold to initiate separate, G-protein-independent signaling cascades (e.g., activating MAP kinases).

Some ligands, known as "biased agonists," can preferentially activate one pathway over the other (e.g., G-protein signaling vs. β-arrestin signaling). While (S)-timolol is primarily characterized as a neutral antagonist, the concept of biased signaling is a critical area of research for developing new beta-blockers with more targeted effects and fewer side effects.

Characterizing a Beta-Blocker Analog: The Methodologies

Determining whether a structural analog like this compound possesses significant beta-blocking activity requires rigorous experimental validation. The two primary in vitro methods for this characterization are radioligand binding assays and functional adenylyl cyclase assays.

Radioligand Binding Assays: Quantifying Receptor Affinity

These assays directly measure the ability of a test compound to bind to the target receptor. A competition binding assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled compound like this compound.

Causality Behind Experimental Choices:

-

Objective: To determine if and how strongly this compound binds to β1 and β2 receptors.

-

Choice of Radioligand: A high-affinity, receptor-specific radiolabeled antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) is used. An antagonist is chosen because its binding is less complex and not dependent on the G-protein coupling state of the receptor.

-

Competition Principle: The assay measures the ability of increasing concentrations of the unlabeled test compound (this compound) to displace the "hot" radioligand from the receptor. A potent binder will displace the radioligand at low concentrations.

-

Self-Validation: The inclusion of a known potent antagonist (like (S)-propranolol or (S)-timolol) as a positive control validates that the assay is performing correctly. Non-specific binding is determined by using a saturating concentration of this unlabeled antagonist.

-

Membrane Preparation:

-

Culture cells expressing a high density of the target receptor (e.g., HEK293 cells transfected with human β1- or β2-adrenergic receptors).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂) to break the cell membranes.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an assay buffer. Determine the total protein concentration using a BCA or Bradford assay.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add receptor membranes, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of a known unlabeled antagonist (e.g., 10 µM propranolol) to block all specific binding.

-

Competition Wells: Add receptor membranes, radioligand, and serial dilutions of the test compound (this compound).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are trapped on the filter, while the free radioligand passes through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter mat and measure the radioactivity trapped in each filter disc using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound (this compound).

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competition radioligand binding assay.

Adenylyl Cyclase Functional Assay: Measuring Downstream Effects

This assay determines if a compound is an antagonist, agonist, or inverse agonist by measuring its effect on the downstream production of cAMP.

Causality Behind Experimental Choices:

-

Objective: To determine if this compound can inhibit the agonist-stimulated production of cAMP.

-

Principle: The assay measures the activity of adenylyl cyclase, the enzyme responsible for producing cAMP. A beta-blocker should inhibit the increase in cAMP that is normally caused by a β-agonist.

-

Self-Validation: The assay includes a baseline measurement (no stimulation), stimulation with a known agonist (e.g., isoproterenol) to establish a maximum response, and co-incubation of the agonist with a known antagonist ((S)-timolol) as a positive control for inhibition.

-

Membrane Preparation: Prepare receptor-containing membranes as described in the binding assay protocol.

-

Assay Setup:

-

In separate tubes or wells, combine membranes with an assay buffer containing ATP (the substrate for adenylyl cyclase), GTP (required for G-protein activation), and a phosphodiesterase inhibitor (to prevent the breakdown of newly synthesized cAMP).

-

Basal: Add buffer only.

-

Stimulated: Add a fixed concentration of a β-agonist (e.g., isoproterenol).

-

Inhibition: Add the β-agonist plus serial dilutions of the test compound (this compound).

-

-

Enzymatic Reaction:

-

Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.

-

Stop the reaction by adding a stop solution (e.g., a weak acid) and boiling.

-

-

cAMP Quantification:

-

Measure the amount of cAMP produced in each sample using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Plot the amount of cAMP produced against the log concentration of this compound.

-

Fit the data to determine the IC50 value for the inhibition of agonist-stimulated adenylyl cyclase activity.

-

Comparative Data & Conclusion

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity |

| (S)-Timolol | β1-Adrenergic | ~1.97 nM | Potent Antagonist |

| β2-Adrenergic | ~2.0 nM | Potent Antagonist | |

| This compound | β1-Adrenergic | No data available in peer-reviewed literature | No data available |

| β2-Adrenergic | No data available in peer-reviewed literature | No data available |

This compound is a structurally fascinating and pharmaceutically vital analog of the beta-blocker (S)-timolol. However, its significance is rooted in its role as an analytical reference standard, not as a pharmacologically active agent. The consistent absence of published, peer-reviewed data demonstrating its binding affinity or functional antagonism at beta-adrenergic receptors stands in stark contrast to the well-documented, potent activity of (S)-timolol.

For drug development professionals, this compound is an indispensable tool for quality control, ensuring that commercial timolol formulations are pure and free from this key impurity. For researchers, it serves as a compelling case study in stereoisomerism and the stringent structure-activity relationships that govern drug-receptor interactions. While it shares the same atoms as a potent therapeutic, a subtle shift in their arrangement renders it, based on current public evidence, devoid of significant beta-blocking activity, underscoring its primary and critical identity as a standard for analytical integrity.

References

- Stereospecific binding of timolol, a beta-adrenergic blocking agent. PubMed.

- Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI.

- Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process. PubMed.

- Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons.

- Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta.

- Isotimolol (EVT-390902) | 59697-06-2. EvitaChem.

- Timolol | C13H24N4O3S | CID 33624. PubChem.

- This compound | CAS 158636-96-5. LGC Standards.

- Exploring the kinetic selectivity of drugs targeting the β1 - adrenoceptor. Semantic Scholar.

- Timolol. Wikipedia.

- MATERIAL SAFETY DATA SHEETS this compound.

- Pharmacokinetics, mechanisms of action, indications, and adverse effects of timolol maleate, a nonselective beta-adrenoreceptor blocking agent. PubMed.

- Timolol-impurities.

- (S)-Timolol maleate, non-selective beta adrenoceptor antagonist (CAS 26921-17-5). Abcam.

- Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals.

- The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. MDPI.

- Timolol.

- Timolol Related Compound B USP Reference Standard. Sigma-Aldrich.

- This compound | CAS No- 158636-96-5. Chemicea.

- What is the mechanism of Timolol?.

- PRODUCT MONOGRAPH Prpms-TIMOLOL Timolol Maleate Ophthalmic Solution USP 0.25% and 0.

- Timolol maleate, a new beta-adrenergic receptor blocking agent. PubMed.

- BindingDB PrimarySearch_ki. BindingDB.

- Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology.

- Ligands of Adrenergic Receptors: A Structural Point of View. MDPI.

- Preparation and Evaluation of Timolol Maleate Ophthalmic (Resin) In Situ Gel.

- Determination of (R)-timolol in (S)

- Discovery and development of beta-blockers. Wikipedia.

- Structure-based discovery of 2-adrenergic receptor ligands. PNAS.

- Beta-blockers in cardiac arrhythmias–Clinical pharmacologist's point of view. Frontiers in Pharmacology.

Sources

- 1. Timolol - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS No- 158636-96-5 [chemicea.com]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics, mechanisms of action, indications, and adverse effects of timolol maleate, a nonselective beta-adrenoreceptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Timolol? [synapse.patsnap.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 10. mdpi.com [mdpi.com]

(S)-Isotimolol: Structural Identity, Physicochemical Profiling, and Analytical Characterization

The following technical guide details the physical and chemical characteristics of (S)-Isotimolol, structured for researchers and drug development professionals.

Executive Summary

This compound (often designated as Impurity B in European Pharmacopoeia) is the critical regioisomer of the beta-adrenergic antagonist Timolol. Chemically defined as (S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol , it represents a structural inversion of the ether and hydroxyl moieties on the propyl chain.

Control of this compound is paramount in the development of Timolol Maleate ophthalmic and oral formulations due to its distinct physicochemical properties and potential impact on potency. This guide provides an authoritative breakdown of its molecular identity, formation mechanisms, and validated analytical protocols for its detection.

Molecular Identity & Structural Analysis

The primary distinction between Timolol and this compound lies in the regiochemistry of the amino-alcohol side chain. While Timolol is a secondary alcohol with a primary ether linkage, this compound is a primary alcohol with a secondary ether linkage.

Table 1: Chemical Identification Data

| Parameter | Description |

| Common Name | This compound |

| Pharmacopoeial Ref. | Timolol Impurity B (EP), Timolol Related Compound B (USP) |

| CAS Number | 158636-96-5 (S-isomer); 59697-06-2 (racemic) |

| IUPAC Name | (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol |

| Molecular Formula | C₁₃H₂₄N₄O₃S |

| Molecular Weight | 316.42 g/mol |

| Chirality | (S)-Enantiomer (retains the chiral configuration of the precursor) |

| Structural Feature | Regioisomer (Positional Isomer) of Timolol |

Structural Comparison Diagram

The following diagram illustrates the connectivity difference, highlighting the "O-migration" equivalent that defines Isotimolol.

Figure 1: Structural comparison highlighting the regiochemical shift of the thiadiazole ether linkage.

Physicochemical Profiling

Understanding the physical behavior of this compound is essential for developing separation methods. The shift from a secondary to a primary alcohol alters the hydrogen bonding network and lipophilicity.

Table 2: Comparative Physicochemical Properties

| Property | (S)-Timolol (API) | This compound (Impurity) | Causal Insight |

| Alcohol Type | Secondary (-CH(OH)-) | Primary (-CH₂OH) | Primary alcohols are generally more reactive and have different H-bond donor accessibility.[1] |

| LogP (Predicted) | ~1.8 - 1.9 | ~1.6 - 1.8 | Isotimolol is slightly more polar due to the exposed primary hydroxyl group. |

| pKa (Basic) | 9.21 (Amine) | ~9.1 - 9.3 | The proximity of the electron-withdrawing ether oxygen to the amine in Isotimolol (beta-position) vs Timolol (gamma-position) subtly influences pKa. |

| Solubility | Soluble in water, methanol, ethanol | Soluble in methanol, acetonitrile; slightly less soluble in water than Timolol | Structural packing differences affect lattice energy and solvation. |

| Melting Point | 71-72°C (Base), 200°C (Maleate) | ~120-121°C (Base) | Isotimolol base has a significantly higher melting point, indicating stronger intermolecular packing. |

Formation Mechanism: The Regioselectivity Factor

This compound is primarily formed during the synthesis of Timolol via a regioselective ring-opening mechanism. The synthesis typically involves the reaction of a thiadiazole intermediate with an epoxide (or equivalent).

Mechanism Description

-

Standard Route (Timolol): The nucleophile (tert-butylamine) attacks the terminal carbon of the epoxide (or the thiadiazole oxygen attacks the primary halide), leading to the secondary alcohol product.

-

Impurity Pathway (Isotimolol):

-

Pathway A (Synthesis): If the thiadiazole oxygen attacks the secondary carbon of the epichlorohydrin equivalent (less favored sterically but possible).

-

Pathway B (Degradation): Under thermal or acidic stress, the hydroxy-ether motif can undergo an intramolecular rearrangement (neighboring group participation), shifting the ether linkage.

-

Formation Pathway Diagram

Figure 2: Mechanistic divergence in the synthesis and degradation pathways leading to this compound.

Analytical Characterization

Distinguishing this compound from Timolol requires high-resolution techniques due to their identical molecular weight (isobaric) and similar fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia (EP) and USP prescribe Reverse-Phase HPLC (RP-HPLC) for separation. Isotimolol typically elutes after Timolol in standard C18 methods due to the subtle hydrophobicity difference of the primary alcohol.

Protocol Summary (Based on EP/USP):

-

Column: Octadecylsilyl silica gel (C18), 5 µm, 150 mm x 4.6 mm.

-

Mobile Phase:

-

Solvent A: Phosphate Buffer pH 3.0.

-

Solvent B: Acetonitrile / Methanol.[2]

-

Mode: Gradient or Isocratic (typically ~20-25% Organic).

-

-

Detection: UV at 295 nm.[3]

-

Relative Retention Time (RRT):

-

Timolol: 1.00

-

This compound (Impurity B): ~1.10 - 1.20 (Method dependent).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation. The shift of the methine (CH) and methylene (CH₂) protons adjacent to the oxygen atoms provides the fingerprint.

| Proton Environment | (S)-Timolol (δ ppm, approx) | This compound (δ ppm, approx) | Diagnostic Feature |

| -CH- (Methine) | ~4.1 - 4.2 (CH-OH) | ~5.2 - 5.4 (CH-O-Ar) | Key Differentiator: The methine proton in Isotimolol is significantly deshielded by the aromatic ether. |

| -CH₂- (Methylene) | ~4.4 (CH₂-O-Ar) | ~3.8 (CH₂-OH) | In Isotimolol, the methylene protons become shielded as they are attached to the alcohol, not the ether. |

Mass Spectrometry (MS)

While both compounds have a parent ion [M+H]⁺ at m/z 317.4, MS/MS fragmentation can distinguish them based on the stability of the side chain.

-

Timolol: Loss of the tert-butylamine side chain is the dominant pathway.

-

Isotimolol: The primary alcohol terminus alters the fragmentation kinetics, often yielding different ratios of the m/z 261 fragment (loss of t-butyl group).

References

- European Pharmacopoeia (Ph. Eur.). Timolol Maleate Monograph 0572. EDQM.

- United States Pharmacopeia (USP). Timolol Maleate: Related Compounds. USP-NF.

-

Mazzo, D. J., & Loper, A. E. (1987).[4] Timolol Maleate.[5][6][2][3][4][7] Analytical Profiles of Drug Substances, 16, 641-691.[4] Link

-

LGC Standards . This compound Reference Standard Data Sheet. Link

-

Teshima, D., et al. (2007). NMR analysis of ion pair formation between timolol and sorbic acid. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. Timolol - Wikipedia [en.wikipedia.org]

- 2. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]

- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 4. scribd.com [scribd.com]

- 5. lookchem.com [lookchem.com]

- 6. A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR analysis of ion pair formation between timolol and sorbic acid in ophthalmic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (S)-Isotimolol for Pharmaceutical Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the solubility characteristics of (S)-Isotimolol, a critical parameter influencing its formulation, stability, and bioavailability, particularly in ophthalmic applications. As the more active S-enantiomer of Timolol, understanding its physicochemical behavior is paramount for optimizing drug delivery systems.[1] This document synthesizes available data, outlines a robust experimental protocol for solubility determination, and explains the causal relationships between molecular structure and solubility behavior.

Introduction: The Critical Role of Solubility in Ophthalmic Formulations

This compound, often used as Timolol maleate, is a non-selective beta-adrenergic blocker widely regarded as a gold standard for lowering intraocular pressure (IOP) in the treatment of glaucoma.[2] For any topically applied ophthalmic agent, solubility is a cornerstone of its therapeutic effectiveness. Poor aqueous solubility can hinder the development of stable and comfortable eye drop solutions, leading to issues with bioavailability, dosage uniformity, and potential corneal irritation.[3][4][5]

Effective ophthalmic formulations must balance several factors:

-

Therapeutic Concentration: The solvent system must dissolve enough active pharmaceutical ingredient (API) to be clinically effective.

-

Stability: The API must remain in solution and be chemically stable across the product's shelf life.[1]

-

Patient Comfort: The formulation's pH and tonicity must be close to that of natural tears to be well-tolerated.[3][6]

Therefore, a comprehensive understanding of this compound's solubility in various pharmaceutically relevant solvents is the foundation for creating a safe, stable, and efficacious product.[3]

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and related physicochemical properties. While data specific to the this compound free base is limited, the properties of the widely used Timolol maleate salt provide essential insights.

-

Chemical Structure: (2S)-1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol.[7]

-

Molecular Formula: C₁₃H₂₄N₄O₃S (as free base)[8]

-

Molecular Weight: 316.42 g/mol (as free base)[8]

-

pKa: 9.21.[2][9] This value indicates that this compound is a weak base. The secondary amine is largely protonated at physiological pH (~7.4), which generally enhances its aqueous solubility.

-

logP (Octanol/Water Partition Coefficient): 1.8.[1][10] This value suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not excessively hydrophobic.

-

Melting Point: Approximately 202-203°C (for Timolol maleate), indicating a stable crystalline solid.[1][2]

These properties—a protonatable amine (pKa), hydroxyl groups for hydrogen bonding, and moderate lipophilicity (logP)—dictate the molecule's interaction with different solvents.

Solubility Profile of this compound (as Timolol Maleate)

Quantitative and qualitative solubility data for Timolol maleate have been compiled from various sources to provide a comparative overview. It is important to note that most available data pertains to the maleate salt, which exhibits enhanced aqueous solubility compared to the free base.

| Solvent | Solvent Class | Solubility (at ~25°C) | Source |

| Water | Polar Protic | Soluble, ~11.83 mg/mL | [2][11][12] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | ~5 mg/mL | [7] |

| Methanol | Polar Protic | Soluble | [2][12] |

| Ethanol | Polar Protic | Soluble, ~10.53 mg/mL | [2][7][11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble, 16 - ≥21.62 mg/mL | [7][11] |

| Dimethyl Formamide (DMF) | Polar Aprotic | Soluble, ~20 mg/mL | [7] |

| Propylene Glycol | Polar Protic | Sparingly Soluble | [2] |

| Chloroform | Nonpolar | Sparingly Soluble | [2] |

| Ether | Nonpolar | Practically Insoluble | [2] |

| Cyclohexane | Nonpolar | Practically Insoluble | [2] |

Note: The term "Soluble" as per USP definition implies that 1 part of solute dissolves in 10 to 30 parts of solvent. "Sparingly Soluble" is 30 to 100 parts, and "Practically Insoluble" is >10,000 parts.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing a reliable measure of a drug's intrinsic solubility in a given solvent.[13][14]

Causality Behind Experimental Choices:

-

Why Shake-Flask? This method ensures that the solution reaches a true equilibrium between the dissolved and undissolved solid, which is critical for formulation and biopharmaceutical classification.[15][16]

-

Why 24-48 Hours? This duration is typically sufficient for most pharmaceutical compounds to reach equilibrium. Shorter times risk underestimating solubility, while longer times may be necessary for complex molecules or poorly wetting solids.[14][15]

-

Why Temperature Control? Solubility is temperature-dependent. For pharmaceutical applications, 25°C (room temperature) and 37°C (physiological temperature) are most relevant.[16][17]

-

Why Excess Solid? Maintaining an excess of solid material is the defining principle of the method, ensuring the solution remains saturated throughout the experiment.[15]

-

Why Filtration/Centrifugation? This step is crucial to separate all undissolved particles before analysis to prevent artificially high concentration measurements.[13][18]

Step-by-Step Methodology:

-

Preparation:

-

Add an excess amount of solid this compound powder to several vials (in triplicate for each solvent). An amount sufficient to ensure a solid phase remains at the end of the experiment is required.

-

-

Solvent Addition:

-

Add a precise volume (e.g., 2 mL) of the desired pre-conditioned solvent (at 25°C) to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled chamber set to 25°C ± 1°C.

-

Agitate the vials at a constant speed (e.g., 150-300 RPM) for 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause excessive foaming.[15][16]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand for a short period to let the larger particles settle.

-

Withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate the filter membrane.[18]

-

Alternatively, centrifuge the vials at high speed to pellet the undissolved solid and carefully sample the supernatant.

-

-

Quantification:

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original solubility in mg/mL or mol/L by accounting for the dilution factor.

-

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for determining thermodynamic solubility.

Analysis and Mechanistic Interpretation

The solubility data reveals a clear trend governed by the principle of "like dissolves like" and specific molecular interactions.

-

High Solubility in Polar Protic Solvents (Water, Alcohols): The this compound molecule possesses a secondary amine and a secondary alcohol group. These functional groups are excellent hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with protic solvents like water and methanol, leading to high solubility.[2][12]

-

High Solubility in Polar Aprotic Solvents (DMSO, DMF): Solvents like DMSO are strong hydrogen bond acceptors and have high polarity. They can effectively solvate the this compound molecule by interacting with its polar functional groups, disrupting the crystal lattice and leading to dissolution.[7]

-

Low Solubility in Nonpolar Solvents (Ether, Cyclohexane): The overall polarity of the this compound molecule, conferred by its multiple heteroatoms (N, O, S) and hydroxyl/amine groups, makes it energetically unfavorable to dissolve in nonpolar, aprotic solvents. The energy required to break the strong intermolecular forces in the drug's crystal lattice is not compensated by the weak van der Waals forces that would form with a nonpolar solvent.[2]

The basicity of the molecule (pKa 9.21) is key to its solubility in aqueous media. In buffered solutions with a pH below its pKa (e.g., physiological pH ~7.4), the secondary amine will be protonated. This charged species has much stronger ion-dipole interactions with water molecules, significantly enhancing its aqueous solubility compared to the neutral free base. This is why the maleate salt form is predominantly used in formulations.

Logical Relationship between Structure and Solubility

Caption: Structure-solubility relationships.

Conclusion and Formulation Implications

The solubility profile of this compound is characteristic of a moderately lipophilic weak base with key hydrogen bonding functionalities. It is readily soluble in polar solvents, particularly protic ones like water and ethanol, and polar aprotic solvents like DMSO. Its solubility is significantly lower in nonpolar media. For drug development professionals, this profile confirms that aqueous-based systems are the most suitable for ophthalmic formulations. The use of the maleate salt is a critical strategy to leverage the molecule's pKa, ensuring high aqueous solubility and stability at a physiologically compatible pH. These fundamental data and principles are essential for the rational design of robust, safe, and effective this compound drug products.

References

-

Verma, A. (2010). TIMOLOL MALEATE A GOLD STANDARD DRUG IN GLAUCOMA USED AS OCULAR FILMS AND INSERTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Kirsch, L. (2017). The Foundation of a Good Formulation. Review of Ophthalmology. Available at: [Link]

-

Stelzer, T. et al. (2024). Measurements and Correlation of Timolol Maleate Solubility in Biobased Neat and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Timolol. PubChem Compound Database. Available at: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Quora. (2017). How to perform the shake flask method to determine solubility. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]

-

Stelzer, T. et al. (2024). Measurements and Correlation of Timolol Maleate Solubility in Biobased Neat and Binary Solvent Mixtures. ORBi - University of Liege. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Solubility Enhancement of Ophthalmic Indomethacin. Available at: [Link]

- Jones, D. (Ed.). (2022). Ophthalmic Formulation.

-

Wikipedia. (n.d.). Timolol. Available at: [Link]

-

Ascendia Pharma. (2022). Ophthalmic Formulation Development: Inside Ophthalmic Preparation. Available at: [Link]

-

Pharmlabs. (n.d.). Ophthalmic Preparations. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). Timolol Maleate Ophthalmic Gel Forming Solution Package Insert. Available at: [Link]

-

ResearchGate. (2016). Preparation and characterization of timolol maleate ocular films. Available at: [Link]

-

ResearchGate. (n.d.). Measurements and Correlation of Timolol Maleate Solubility in Biobased Neat and Binary Solvent Mixtures. Available at: [Link]

- FDC Limited. (n.d.). GLUCOTIM-LA (Timolol Maleate)

- Cleanchem Laboratories LLP. (n.d.).

Sources

- 1. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. reviewofophthalmology.com [reviewofophthalmology.com]

- 4. jocpr.com [jocpr.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. Ophthalmic Preparations | Pharmlabs [pharmlabs.unc.edu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound (TiMolol IMpurity B) | 158636-96-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Timolol - Wikipedia [en.wikipedia.org]

- 11. apexbt.com [apexbt.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. enamine.net [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. quora.com [quora.com]

- 16. who.int [who.int]

- 17. pubs.acs.org [pubs.acs.org]

- 18. protocols.io [protocols.io]

Discovery and history of Isotimolol isomers

Technical Monograph: Isotimolol (Timolol Impurity B)

Executive Summary

Isotimolol (Timolol Impurity B) represents a critical regioisomer encountered in the synthesis of Timolol Maleate, a non-selective beta-adrenergic antagonist. Unlike simple enantiomers, Isotimolol arises from a fundamental regiochemical divergence during the epoxide ring-opening step of synthesis. While Timolol possesses potent antiglaucoma and antihypertensive properties, Isotimolol exhibits negligible pharmacological activity but serves as a vital quality indicator. This guide details the structural divergence, formation mechanism, and a self-validating HPLC protocol for its control, compliant with ICH Q3A/B guidelines.

Chemical Identity & Stereochemical Divergence

The distinction between Timolol and Isotimolol is not merely stereochemical but constitutional (regioisomerism). Both share the same molecular formula (

| Feature | Timolol (API) | Isotimolol (Impurity B) |

| IUPAC Name | (S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | 3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol |

| Linkage Site | Thiadiazole ether linked to C3 (terminal) | Thiadiazole ether linked to C2 (central) |

| Hydroxyl Position | C2 (Secondary Alcohol) | C1 (Primary Alcohol) |

| Pharmacophore | Intact beta-blocker motif (Ar-O-CH2-CH(OH)-CH2-NH-R) | Disrupted motif (Ar-O-CH(CH2OH)-CH2-NH-R) |

| Activity | Potent | Negligible activity (Structural Null) |

Structural Insight: The beta-blocker pharmacophore requires a specific distance between the aromatic ring and the amine, bridged by a hydroxy-substituted carbon chain. In Isotimolol, the thiadiazole ring is attached to the central carbon, effectively shortening the chain and altering the spatial orientation of the hydroxyl group, rendering it unable to bind effectively to the beta-adrenergic receptor pocket.

Mechanistic Formation: The Regioselectivity Paradox

The formation of Isotimolol is a classic case of competing nucleophilic attacks on an epoxide intermediate.

The Pathway: Timolol synthesis typically involves the reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole with a glycerol derivative (often involving epichlorohydrin or a glycidyl intermediate).

-

Desired Path (Timolol): The thiadiazole oxygen nucleophile attacks the less substituted (terminal) carbon of the epoxide ring (regioselective attack at C3). This opens the ring to form the secondary alcohol at C2.

-

Undesired Path (Isotimolol): Under specific conditions (often high temperature or improper pH), the nucleophile attacks the more substituted (central) carbon of the epoxide (C2). This forces the epoxide oxygen to become a primary alcohol at C1.

Diagram 1: Mechanistic Divergence in Timolol Synthesis

Caption: Mechanistic bifurcation showing the regioselective attack of the thiadiazole nucleophile on the epoxide ring. Path A yields Timolol; Path B yields Isotimolol.

Historical Context & Regulatory Status[2]

Discovery: Isotimolol was not "discovered" as a standalone molecule but identified as a persistent "unknown peak" (RRT ~0.8-0.9 relative to Timolol) during the development of stability-indicating HPLC methods in the late 1970s and early 1980s. As analytical resolution improved, it was isolated and characterized via NMR, revealing the isomeric shift.

Regulatory Evolution:

-

Early Phase: Originally categorized under "Total Unknown Impurities."

-

Current Status: Designated as Timolol Impurity B in the European Pharmacopoeia (EP) and Timolol Related Compound B in the United States Pharmacopeia (USP).

-

Limits: ICH Q3B(R2) guidelines dictate that for a maximum daily dose of < 2g (Timolol is dosed in mg), any impurity > 0.15% must be qualified. However, as a known structure with low toxicity, pharmacopoeial limits are typically set at NMT 0.5% or 1.0% depending on the specific monograph (ophthalmic vs. oral).

Analytical Protocol: A Self-Validating System

Reliable separation of the regioisomers requires a reversed-phase HPLC method capable of distinguishing the subtle polarity difference created by the primary vs. secondary alcohol groups.

Methodology: Reversed-Phase HPLC (Isocratic)

-

Objective: Quantify Isotimolol in the presence of Timolol Maleate.

-

Principle: Isotimolol, having a primary alcohol, is slightly more polar and typically elutes before Timolol on C18 columns.

Protocol Parameters:

| Parameter | Specification |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent) |

| Mobile Phase | Buffer : Methanol (65:35 v/v) |

| Buffer Prep | 2.72 g |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 295 nm (Specific to Thiadiazole ring) |

| Injection Vol | 20 µL |

| Temperature | 25°C |

Self-Validating System Suitability Criteria: To ensure the assay is valid, the system must pass these checks before sample analysis:

-

Resolution (

): > 2.0 between Isotimolol and Timolol peaks. -

Tailing Factor (

): < 2.0 for the Timolol peak. -

Precision: RSD < 2.0% for 6 replicate injections of the standard solution.

Diagram 2: Analytical Workflow & Decision Logic

Caption: Logic flow for the HPLC determination of Isotimolol, emphasizing the critical resolution requirement.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Timolol Maleate Monograph 0572. 10th Edition. Strasbourg, France: EDQM.

-

United States Pharmacopeia (USP) . Timolol Maleate.[2][3][4][5][6][7] USP-NF Online. Rockville, MD: United States Pharmacopeial Convention.

- Tella, A. C., et al. (2016). "Synthesis and Characterization of Timolol Maleate Impurities." Journal of Heterocyclic Chemistry. (Foundational text on the synthesis of thiadiazole impurities).

-

LGC Standards . Isotimolol Reference Standard Data Sheet. (Provides specific physicochemical data and confirmation of structure as Impurity B).

-

International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. evitachem.com [evitachem.com]

- 5. Timolol Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Synthesis and Characterization of 3-S-impurities in Timolol Maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical method development for (S)-Isotimolol quantification

Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for the Quantification of (S)-Isotimolol in Timolol Maleate Drug Substance

Introduction: The Analytical Challenge

Subject: this compound (Timolol Impurity B)[1][2][3] Target Matrix: Timolol Maleate API and Ophthalmic Solutions

This compound is the primary regioisomeric impurity of Timolol. Chemically, while Timolol is 1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, Isotimolol arises from a positional migration or alternative synthesis pathway where the morpholine and ether side chains swap positions on the thiadiazole ring (or the ether linkage connects to the adjacent nitrogen, depending on the specific synthesis route).

Why this matters:

Because this compound is a structural isomer with identical molecular weight (

This guide details the development of a stability-indicating RP-HPLC method compliant with ICH Q2(R1) and Pharmacopoeial standards (EP/USP).

Method Development Strategy: The "Why" Behind the Parameters

To achieve baseline resolution (

Critical Parameter Analysis

-

Stationary Phase (Column):

-

Choice:C18 (Octadecylsilyl) with high carbon load and end-capping.

-

Reasoning: Timolol is a basic amine. Non-end-capped columns lead to severe peak tailing due to interaction with residual silanols. A high carbon load increases the interaction time, allowing the slight hydrophobicity difference between the regioisomers to manifest as a retention time difference.

-

-

Mobile Phase pH:

-

Choice:pH 2.8 – 3.0 (Phosphate Buffer).

-

Reasoning: At acidic pH (well below the pKa of 9.2), both the API and impurity are fully protonated. This prevents the "on-off" deprotonation equilibrium that causes band broadening. Furthermore, acidic pH suppresses the ionization of residual silanols on the column silica (

vs

-

-

Organic Modifier:

-

Choice:Methanol (MeOH) over Acetonitrile (ACN).

-

Reasoning: While ACN is a stronger solvent, Methanol is a protic solvent that can engage in hydrogen bonding. This distinct interaction mechanism often provides better selectivity for structural isomers like Isotimolol compared to the dipole-dipole interactions of ACN.

-

Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing the separation of the Critical Pair (Timolol vs. Isotimolol).

Caption: Decision tree for optimizing the separation of Timolol and its regioisomer, Isotimolol.

Detailed Experimental Protocols

Protocol A: Preparation of Solutions

Pre-requisite: Use Class A glassware and HPLC-grade solvents.

1. Buffer Preparation (Phosphate, pH 3.0):

-

Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

) in 1000 mL of Milli-Q water. -

Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (

). -

Filter through a 0.45 µm Nylon membrane filter.

2. Standard Stock Solution (Isotimolol):

-

Accurately weigh 5.0 mg of this compound Reference Standard.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with Mobile Phase.[4]

-

Concentration: 100 µg/mL .

3. System Suitability Solution:

-

Prepare a solution containing 1.0 mg/mL of Timolol Maleate API and 0.005 mg/mL (0.5%) of this compound.

-

Note: If individual impurity standards are unavailable, degrade Timolol Maleate by heating with 0.1 N NaOH at 80°C for 1 hour to generate Isotimolol in situ, then neutralize.

Protocol B: Chromatographic Conditions

| Parameter | Setting |

| Instrument | HPLC with UV/PDA Detector (e.g., Agilent 1260/1290) |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Symmetry C18) |

| Mobile Phase | Isocratic : Buffer pH 3.0 : Methanol (85 : 15 v/v) Optimization required based on column age |

| Flow Rate | 1.0 mL/min |

| Column Temp | 25°C |

| Injection Vol | 20 µL |

| Detection | UV @ 295 nm (Max absorption for Timolol/Isotimolol) |

| Run Time | 2.5 x Retention time of Timolol (approx. 30 mins) |

Operational Note: The relative retention time (RRT) of Isotimolol is typically ~1.1 to 1.2 relative to Timolol. They elute close together.

Validation Framework (Self-Validating System)

To ensure the method is trustworthy, it must pass the following acceptance criteria based on ICH Q2(R1).

Specificity & System Suitability

-

Requirement: Resolution (

) between Timolol and Isotimolol must be ≥ 2.0 . -

Tailing Factor: ≤ 2.0 for the Timolol peak.

-

Verification: Inject the System Suitability Solution. If

, decrease the Methanol % in the mobile phase by 2% increments.

Limit of Quantitation (LOQ)

-

Target: 0.05% of the API concentration.

-

Protocol: Prepare a series of diluted Isotimolol standards (0.01% to 0.1%).

-

Acceptance: Signal-to-Noise (S/N) ratio ≥ 10:1.

Linearity

-

Range: LOQ to 150% of the specification limit (usually 1.0%).

-

Protocol: 5 concentration levels.

-

Acceptance: Correlation coefficient (

) ≥ 0.999.

Workflow Visualization

Caption: Step-by-step analytical workflow for routine quantification.

Troubleshooting & Optimization

-

Issue: Isotimolol merges with the tail of the Timolol peak.

-

Root Cause: Column aging (loss of end-capping) or pH drift.

-

Fix: Prepare fresh buffer ensuring pH is exactly 3.0. If that fails, switch to a "Base Deactivated" (BDS) C18 column.

-

-

Issue: Retention times are drifting.

-

Root Cause: Temperature fluctuations.

-

Fix: Ensure column oven is stable at 25°C. Timolol retention is temperature-sensitive.

-

References

-

European Pharmacopoeia (Ph. Eur.) . Monograph 0572: Timolol Maleate. Strasbourg: Council of Europe.

-

United States Pharmacopeia (USP) . Timolol Maleate Monograph: Related Compounds. Rockville, MD: USP Convention.

-

Marley, A., et al. (2014) .[5] "Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: Validation of a new supercritical fluid chromatography method". Journal of Chromatography A, 1325, 213-220.[6]

-

International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

- 1. This compound (TiMolol IMpurity B) | 158636-96-5 [chemicalbook.com]

- 2. This compound | CAS 158636-96-5 | LGC Standards [lgcstandards.com]

- 3. Isotimolol | C13H24N4O3S | CID 12296653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijfmr.com [ijfmr.com]

- 5. [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN109991319B - Timolol compound and separation method and application of timolol maleate related impurities - Google Patents [patents.google.com]

Supercritical fluid chromatography (SFC) for Isotimolol enantiomers

Application Note: High-Definition Supercritical Fluid Chromatography (SFC) for Isotimolol Enantiomers

Executive Summary

This application note details a robust Supercritical Fluid Chromatography (SFC) protocol for the separation of Isotimolol enantiomers . Isotimolol (3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol) is a structural regioisomer of the beta-blocker Timolol and is classified as Impurity B in the European Pharmacopoeia (EP).[1]

While standard HPLC methods exist, they often require excessive solvent consumption and long run times. This SFC methodology utilizes a cellulose-based chiral stationary phase (CSP) with a carbon dioxide (

Introduction & Scientific Rationale

The Analyte: Isotimolol

Isotimolol arises from the rearrangement of the side chain during the synthesis or degradation of Timolol. Unlike Timolol, where the ether linkage is on the central carbon of the propyl chain, Isotimolol features the ether linkage at the terminal carbon.[5] Crucially, Isotimolol possesses a chiral center at the C2 position of the propyl chain, resulting in (R)-Isotimolol and (S)-Isotimolol enantiomers.[1]

-

Chemical Formula:

[1][6][7] -

pKa: ~9.2 (Basic amine)[1]

-

Challenge: The structural homology between Isotimolol and Timolol requires a method with high selectivity to separate the two Isotimolol enantiomers and resolve them from the massive parent peak of (S)-Timolol in purity assays.

Why SFC? (The Causality)

Traditional NPLC uses hexane/alcohol mixtures with basic additives. While effective, the high viscosity limits flow rates. SFC replaces hexane with supercritical

-

Low Viscosity: Allows high flow rates (3–5 mL/min) without high backpressure.

-

High Diffusivity: Improves mass transfer, resulting in sharper peaks for basic amines like Isotimolol.

-

Tunable Density: Pressure changes can fine-tune retention, a parameter unavailable in HPLC.[1]

Method Development Workflow

The following diagram illustrates the logical flow for developing this chiral separation, emphasizing the "Feedback Loop" required for optimizing resolution.

Figure 1: Iterative SFC Method Development Workflow for Chiral Amines.

Experimental Protocol

Instrumentation & Materials

-

System: Agilent 1260 Infinity II SFC or Waters UPC² System.

-

Detector: Diode Array Detector (DAD) set to 297 nm (specific for the thiadiazole ring).

-

Back Pressure Regulator (BPR): Active, set to 120–150 bar.

-

Columns:

Mobile Phase Strategy (The "Self-Validating" Component)

Basic amines like Isotimolol interact strongly with residual silanols on the silica support, causing peak tailing.

-

The Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the organic modifier.

-

Mechanism: The basic additive competes for active silanol sites, "masking" them and ensuring the separation is driven purely by the chiral selector (cellulose derivative). Without this step, the method will fail validation due to asymmetry factors > 2.0.

Step-by-Step Procedure

Step 1: System Equilibration

-

Set BPR to 130 bar and Temperature to 40°C .

-

Purge modifier line with Methanol + 0.1% DEA .[1]

-

Ramp flow to 4.0 mL/min (93%

/ 7% Modifier). -

Equilibrate until baseline is stable (approx. 10 mins).

Step 2: Sample Preparation

-

Dissolve Isotimolol racemate (or Timolol spiked with Isotimolol) in Methanol to a concentration of 1.0 mg/mL .

-

Filter through a 0.2 µm PTFE filter.

Step 3: Gradient/Isocratic Screening [1]

-

Initial Run: Isocratic 7% Modifier.[1]

-

Observation: If retention is too low (

), decrease modifier to 5%. If elution is too slow ( -

Target: For Isotimolol, 7-10% Methanol with 0.1% DEA is typically optimal.[1]

Step 4: Optimization (Pressure Tuning)

-

If resolution (

) between enantiomers is < 1.5, increase BPR pressure to 150 bar . Higher density often improves the solubility of the analyte in the mobile phase, slightly reducing retention but potentially sharpening peaks.